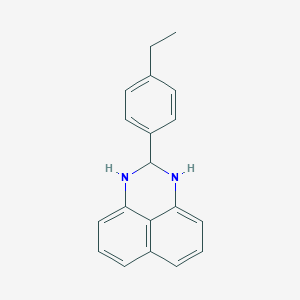

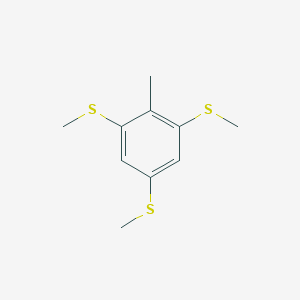

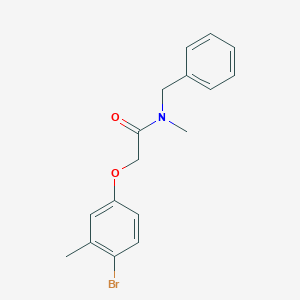

![molecular formula C21H23NO3 B241732 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone, also known as Furosemide, is a diuretic medication used to treat fluid retention in conditions such as heart failure, liver disease, and kidney disease. Furosemide is a potent loop diuretic that inhibits the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. In addition to its clinical applications, Furosemide has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone acts by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle in the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone also has vasodilatory effects and can reduce blood pressure by decreasing peripheral vascular resistance.

Biochemical and physiological effects:

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of biochemical and physiological effects beyond its diuretic properties. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the production of aqueous humor in the eye. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been shown to have anti-inflammatory effects, reducing the production of cytokines and chemokines in response to inflammation.

Advantages and Limitations for Lab Experiments

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of advantages and limitations for lab experiments. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is a well-characterized compound with a known mechanism of action, making it a useful tool for studying renal physiology and fluid balance. However, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone can have off-target effects and can interact with other compounds, leading to potential confounding effects.

Future Directions

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has a number of potential future applications beyond its current clinical use as a diuretic. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has also been studied as a potential treatment for certain types of cancer, as it can inhibit the activity of carbonic anhydrase, which is overexpressed in some tumors. Additionally, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to enhance the delivery of drugs to the brain, as it can cross the blood-brain barrier.

Synthesis Methods

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone is synthesized through a multi-step process involving the condensation of 3-methyl-2-butanone with 3,4-dihydro-2H-pyran, followed by cyclization with 2-chloroacetyl chloride, and subsequent reaction with 2-amino-5-methylthiazole. The final step involves the oxidation of the thiazole ring to form the oxazinone ring.

Scientific Research Applications

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future applications. 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been shown to have a number of therapeutic applications beyond its clinical use as a diuretic. For example, 1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone has been studied for its potential to treat hypertension, cerebral edema, and acute lung injury.

properties

Product Name |

1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone |

|---|---|

Molecular Formula |

C21H23NO3 |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

1-(9-tert-butyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone |

InChI |

InChI=1S/C21H23NO3/c1-12(23)17-13(2)25-20-15-9-7-6-8-14(15)19-16(18(17)20)10-22(11-24-19)21(3,4)5/h6-9H,10-11H2,1-5H3 |

InChI Key |

BYMQBQPATLMWTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C4=C2CN(CO4)C(C)(C)C)C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

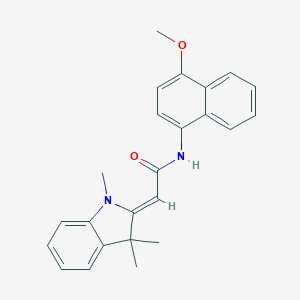

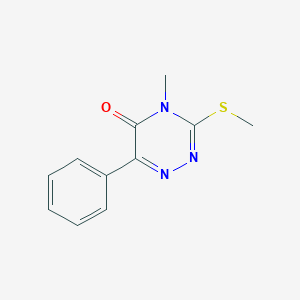

![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)

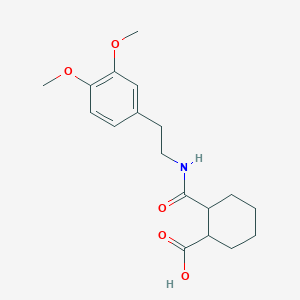

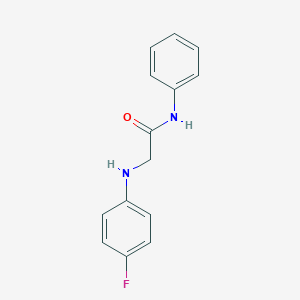

![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

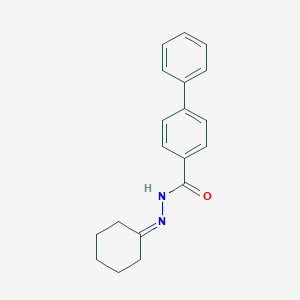

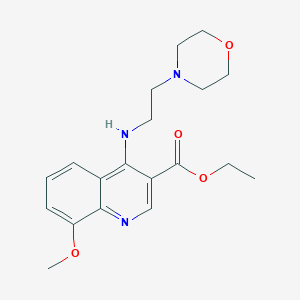

![1-[(4-Bromo-2-tert-butylphenoxy)acetyl]piperidine](/img/structure/B241664.png)

![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)